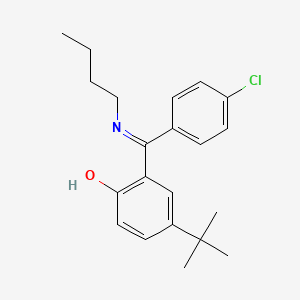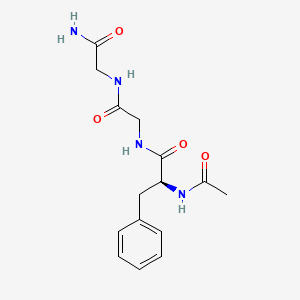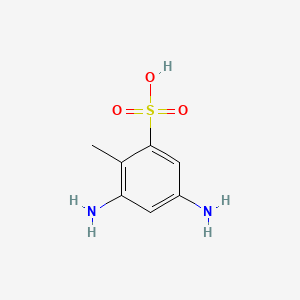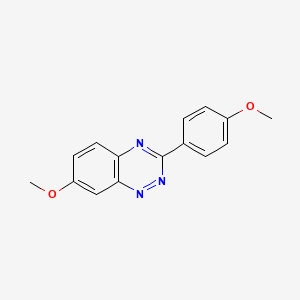
Benzeneacetamide, 2-(benzoylamino)-N-(2-(4-morpholinyl)ethyl)-alpha-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, 2-(benzoylamino)-N-(2-(4-morpholinyl)ethyl)-alpha-oxo- is a complex organic compound with a unique structure that includes a benzene ring, an amide group, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2-(benzoylamino)-N-(2-(4-morpholinyl)ethyl)-alpha-oxo- typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, 2-(benzoylamino)-N-(2-(4-morpholinyl)ethyl)-alpha-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzeneacetamide, 2-(benzoylamino)-N-(2-(4-morpholinyl)ethyl)-alpha-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, 2-(benzoylamino)-N-(2-(4-morpholinyl)ethyl)-alpha-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-4-(4-morpholinyl)-2,2-diphenylbutyl acetate hydrochloride
- (2-(benzoylamino)-3-(4-morpholinyl)-3-oxo-1-propenyl)(triphenyl)phosphonium chloride
Uniqueness
Benzeneacetamide, 2-(benzoylamino)-N-(2-(4-morpholinyl)ethyl)-alpha-oxo- is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
85080-25-7 |
|---|---|
Fórmula molecular |
C21H23N3O4 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-[2-[2-(2-morpholin-4-ylethylamino)-2-oxoacetyl]phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O4/c25-19(21(27)22-10-11-24-12-14-28-15-13-24)17-8-4-5-9-18(17)23-20(26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,27)(H,23,26) |
Clave InChI |
MYWNETJPBZPJOD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


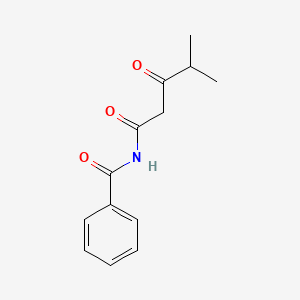
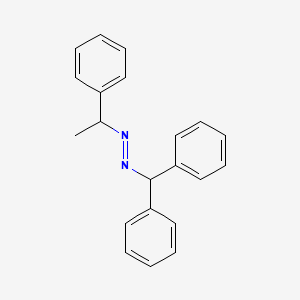
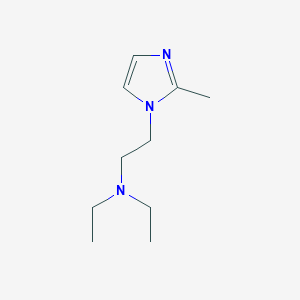
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
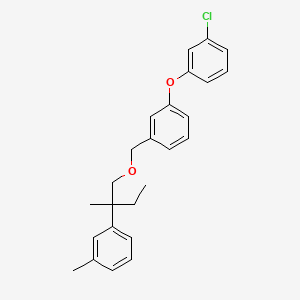
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
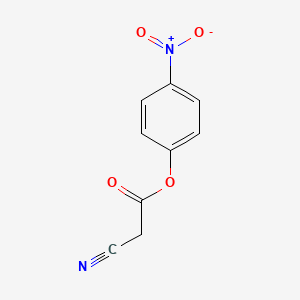
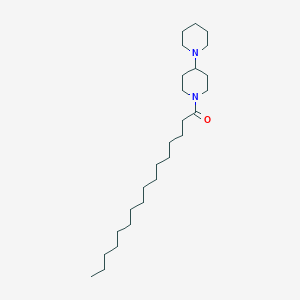
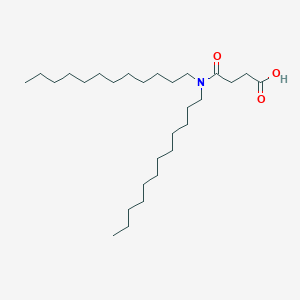
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
